1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea
Description
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-14-13(17)15-11-9-16(7-8-18-2)12-6-4-3-5-10(11)12/h3-6,9H,7-8H2,1-2H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHJPXWLZCATMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CN(C2=CC=CC=C21)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea typically involves the reaction of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Antifungal Activity of 1-(1H-Indol-3-yl) Derivatives
- 1-(1H-Indol-3-yl) Derivatives (3a–g) Activity: These derivatives exhibit antifungal properties against Candida spp. and Aspergillus niger, with MIC values ranging 0.391–1.000 mg/mL . However, the urea group’s polarity might reduce fungal membrane penetration compared to nonpolar analogues .
Structural Modifications and Physicochemical Properties
2-(6-Methyl-1H-indol-3-yl)acetic Acid (PK03902E-1)
- Structure : Features an acetic acid group at the 3-position of indole .
- Comparison : The carboxylic acid group confers high solubility but limits blood-brain barrier penetration. The target compound’s urea and methoxyethyl groups balance solubility and lipophilicity, making it more suitable for systemic applications .
- (2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenylprop-2-en-1-one Structure: Synthesized via Claisen-Schmidt condensation, this compound has a propenone linker and a methyl group at the indole nitrogen . Comparison: The methyl group at the indole nitrogen in both compounds improves metabolic stability. However, the propenone group’s conjugation may lead to photodegradation, whereas the urea group in the target compound offers greater chemical stability .
Biological Activity
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial effects, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The compound features an indole moiety linked to a urea functional group, which is significant for its biological interactions. The presence of the methoxyethyl group enhances the lipophilicity and solubility of the compound, potentially influencing its pharmacokinetic properties.
| Feature | Description |
|---|---|
| Chemical Formula | C12H16N2O2 |
| Molecular Weight | 220.27 g/mol |
| Functional Groups | Indole, Urea, Methoxy |
| Solubility | Soluble in organic solvents; moderate in water |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit the growth of various cancer cell lines through mechanisms such as inducing apoptosis and cell cycle arrest.
- Case Study : A related indole compound was found to inhibit hepatocellular carcinoma (HCC) growth in Bel-7402 cells by increasing reactive oxygen species (ROS) levels and activating specific signaling pathways (NOX4/p22(phox), SIRT3) . This suggests that this compound may similarly affect cancer cell viability through analogous mechanisms.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are supported by its ability to modulate various inflammatory pathways. Indole derivatives are known to inhibit pro-inflammatory cytokines, thus providing a basis for their use in treating inflammatory diseases.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often evaluated using the Minimum Inhibitory Concentration (MIC) method.
- Research Findings : In vitro studies demonstrated that related indole compounds possess MIC values ranging from 0.13 to 1.0 µg/mL against resistant bacterial strains . This highlights the potential of this compound in combating antibiotic-resistant infections.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within cells. These interactions may lead to:
- Inhibition of Kinases and Receptors : The compound may inhibit certain kinases or receptors involved in cancer progression and inflammation.
- Modulation of Cell Signaling Pathways : By affecting pathways such as apoptosis and ROS production, the compound can alter cellular responses critical for tumor growth and inflammatory processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the therapeutic potential of this compound. Variations in substitution patterns on the indole ring or alterations in the urea moiety can significantly influence biological activity.
| Compound Variation | Biological Activity |
|---|---|
| Urea vs. Thiourea | Thiourea derivatives often show enhanced activity against certain cancers. |
| Methoxy Substituents | Increased lipophilicity correlates with improved cellular uptake and efficacy. |
Q & A
Q. What are the recommended synthetic routes for 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves coupling indole-3-carboxylic acid derivatives with 2-methoxyethylamine to form the indole core, followed by urea formation using methyl isocyanate or carbodiimide-mediated coupling . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Catalysts : Bases like triethylamine or DMAP improve urea bond formation .
- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progress and purity .
Yields >70% are achievable under reflux conditions (60–80°C) with inert atmosphere protection .
Q. How can the structural integrity and purity of synthesized this compound be verified?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., methoxyethyl and methylurea groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 289.15) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in the urea moiety .
- HPLC : Purity >95% is achievable with reverse-phase C18 columns (acetonitrile/water gradient) .
Q. What are the key solubility characteristics of this compound in common organic solvents, and how does this influence experimental design?
- Methodological Answer : The compound exhibits moderate solubility in DMSO (~50 mg/mL) and ethanol (~20 mg/mL) but limited solubility in aqueous buffers (<1 mg/mL) . This necessitates:
- Stock solutions : Prepare in DMSO for biological assays, ensuring final solvent concentration ≤0.1% to avoid cytotoxicity.
- Reaction setups : Use DMF or THF for homogeneous reaction conditions .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies may arise from structural analogs or assay variability. Mitigation strategies include:
- Comparative assays : Test the compound alongside analogs (e.g., thiophenyl or dimethoxyphenyl derivatives) under identical conditions .
- Dose-response curves : Establish EC/IC values across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Computational modeling : Use DFT to compare electronic properties (e.g., HOMO-LUMO gaps) and predict binding affinities .
Q. How can computational modeling techniques such as DFT be applied to predict the electronic properties and stability of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can:
- Optimize geometry : Predict bond angles/lengths in the indole-urea scaffold .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reaction site prediction .
- Thermodynamic stability : Calculate Gibbs free energy changes (ΔG) for derivatives to prioritize stable candidates .
Q. What methodological approaches are recommended for studying the enzyme inhibition mechanisms of this compound?
- Methodological Answer :
- Enzyme kinetics : Perform Michaelis-Menten assays (e.g., with cytochrome P450 isoforms) to determine inhibition type (competitive/non-competitive) .
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) to identify binding pockets .
- Molecular docking : Use AutoDock Vina to simulate ligand-enzyme interactions, focusing on hydrogen bonds with urea groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
